2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol
Description
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-9-7-14-11-5-3-2-4-10(11)13-12(14)6-8-15/h2-5,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKDCJRGIOWHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and subsequent functionalization. One common method involves the use of lactic acid as a promoter in a multicomponent reaction, which is environmentally benign and efficient . The reaction conditions often include heating at 160°C, which facilitates the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production time. Catalysts such as Lewis acids or nanoparticles may be employed to improve efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities or different physicochemical properties .
Scientific Research Applications
2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target protein . The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
Ethanol-Substituted Derivatives
- 1-(1H-Benzo[d]imidazol-2-yl)ethanol (): This simpler analog lacks the methoxyethyl group but retains the ethanol moiety. It exhibits a melting point of 214–216°C (purified via flash chromatography) and serves as a precursor for more complex derivatives.
- 2-(2-(4-Fluorophenyl)-1H-Benzo[d]imidazole-1-yl)acetic Acid (): Replaces the ethanol group with an acetic acid chain and introduces a fluorophenyl substituent. This compound shows enhanced polarity (Rf = 0.85 in dichloromethane/methanol) and is synthesized via alkaline hydrolysis, yielding a crystalline product (55% yield). The fluorophenyl group may improve binding affinity in biological targets compared to methoxyethyl.
Methoxyethyl-Substituted Derivatives
- Ethanol,2-(1H-Benzimidazol-1-ylmethoxy)- (): Features a methoxyethyl group linked via an ether bond to the benzimidazole N1 position. Its synthesis involves nucleophilic substitution, similar to methods in and . The ether linkage increases stability against hydrolysis compared to ester-containing analogs.
Antimicrobial and Antiparasitic Activity
- Phenoxymethyl-Triazole-Thiazole Benzimidazoles (): Derivatives such as 9c (with a bromophenyl-thiazole group) exhibit promising antimicrobial activity. Their complex structures, incorporating triazole and thiazole rings, enhance interactions with microbial enzymes compared to the simpler methoxyethyl-ethanol analog.
Naphtho-Oxazine-Benzoimidazoles () :
Synthesized via a green protocol, these compounds show activity against bacterial and fungal strains. The naphtho-oxazine moiety likely improves membrane permeability, a feature absent in the target compound.
Cholinesterase Inhibition () :
Thio-linked benzimidazole-thiazole derivatives (e.g., 13–17) demonstrate multipotent cholinesterase inhibition (58–64% yields). The thioether and nitro groups contribute to enzyme binding, suggesting that the methoxyethyl-ethanol analog may require similar electronegative substituents for comparable activity.
Physicochemical Properties
Biological Activity
2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol, a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may contribute to its interaction with various biological targets, leading to therapeutic effects. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : 1-[1-(2-methoxyethyl)benzimidazol-2-yl]ethanol
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- CAS Number : 612524-48-8
The biological activity of 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The compound may function as an enzyme inhibitor, modulating processes such as cell proliferation and apoptosis. Its hydroxyl group allows for potential oxidation and reduction reactions, which can further influence its biological effects.
Biological Activities
Research indicates several promising biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that benzimidazole derivatives exhibit antimicrobial activity against various pathogens. This compound may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. Its mechanism may involve the inhibition of specific signaling pathways critical for cancer cell survival and proliferation.
- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in the context of diseases where enzyme overactivity is a concern.
Research Findings and Case Studies
Several studies have investigated the biological activity of benzimidazole derivatives, including 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at various concentrations. |
| Study 2 | Evaluated anticancer properties in A549 lung cancer cells, demonstrating induced apoptosis via caspase activation pathways. |
| Study 3 | Assessed enzyme inhibition properties, showing effective inhibition of certain kinases involved in cancer progression. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of benzimidazole precursors with substituted aldehydes or alkylating agents. For example, refluxing 2-aminophenol with 1H-imidazole-4-carboxaldehyde in methanol with glacial acetic acid yields intermediates (61% yield) . Alkylation steps using propargyl bromide in DMF with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst can introduce methoxyethyl groups, followed by purification via silica gel chromatography . Key factors affecting yield include solvent choice (methanol vs. DMF), catalyst type, and reaction time.
Q. Which spectroscopic and analytical techniques are critical for verifying the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (e.g., DMSO-) identify proton environments, such as aromatic protons (δ 6.35–8.32 ppm) and methoxyethyl groups (δ 3.2–4.3 ppm) .
- Elemental Analysis : Confirms empirical formula (e.g., C, H, N within 0.05% of theoretical values) .
- Mass Spectrometry : High-resolution MS (e.g., Orbitrap Elite) validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95%) by retention time comparison with standards.
Q. How can researchers mitigate low yields during the alkylation of the benzimidazole core?
- Methodological Answer : Optimize reaction parameters:
- Catalyst : Use TBAB or Cu(I) catalysts to enhance nucleophilic substitution efficiency .
- Temperature : Controlled heating (60–80°C) prevents side reactions like over-alkylation.
- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Work-up : Quench with ice-cold water to precipitate products and minimize hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data interpretation for structurally similar benzimidazole derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating H-H and H-C couplings, critical for distinguishing methoxyethyl vs. hydroxyethyl groups .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and compares them to experimental data to validate assignments .
- X-ray Crystallography : Provides definitive structural confirmation, as seen in benzimidazole solvates (e.g., methanol 1.13-solvate structure) .
Q. How can molecular docking studies inform the design of derivatives targeting specific enzymes?
- Methodological Answer :
- Ligand Preparation : Generate 3D conformers of the compound using software like AutoDock Vina.
- Receptor Selection : Use crystal structures of target enzymes (e.g., cytochrome P450, kinases) from the PDB.
- Docking Simulations : Assess binding poses (e.g., π-π stacking with aromatic residues, hydrogen bonding with catalytic sites) .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC values from enzyme inhibition assays .
Q. What experimental and computational approaches are used to analyze structure-activity relationships (SAR) for antimicrobial activity?
- Methodological Answer :
- Derivative Synthesis : Modify substituents (e.g., halogens, methoxy groups) and assess minimal inhibitory concentrations (MIC) against bacterial/fungal strains .
- QSAR Modeling : Develop regression models linking electronic (Hammett σ) or steric (Taft Es) parameters to bioactivity .
- Metabolic Stability : Use hepatic microsome assays to correlate substituent hydrophobicity (logP) with half-life .
Q. How do solvent polarity and pH impact the stability of the methoxyethyl side chain during long-term storage?
- Methodological Answer :
- Accelerated Stability Studies : Store samples in buffered solutions (pH 4–9) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
- Degradation Pathways : Methoxyethyl groups hydrolyze in acidic conditions (pH < 3) to form ethanol derivatives. Use non-polar solvents (hexane) or inert atmospheres (N) to prevent oxidation .
Q. What methodologies address discrepancies in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding and bioavailability in rodent models to explain reduced in vivo efficacy .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation) that may deactivate the compound .
- Dose Optimization : Adjust dosing regimens based on allometric scaling (e.g., mg/kg conversions between species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
